molecular formula C24H21ClN4O5 B2845316 N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide CAS No. 902919-21-5

N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide

Cat. No.: B2845316
CAS No.: 902919-21-5
M. Wt: 480.91
InChI Key: ZDALELOYSGUUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C24H21ClN4O5 and its molecular weight is 480.91. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis for Anticancer Applications

Pyrimidine derivatives have been explored for their potential as anticancer agents. In one study, different aryloxy groups were attached to the pyrimidine ring, leading to compounds with appreciable cancer cell growth inhibition across several cancer cell lines, indicating their potential for further development as anticancer agents (Al-Sanea et al., 2020).

Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Activities

Another research avenue involves the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. This demonstrates the versatility of pyrimidine derivatives in drug design for various therapeutic areas (Abu‐Hashem et al., 2020).

Exploration of Antifolate Inhibitors for Dihydrofolate Reductases

Pyrimidine derivatives are also investigated for their role as antifolate inhibitors of dihydrofolate reductases, indicating their importance in chemotherapy, particularly in targeting rapidly dividing cells, such as cancer cells. Research in this area focuses on the synthesis of classical and nonclassical antifolate inhibitors showing potential anticancer activity (Gangjee et al., 1995).

Development of Antimicrobial Agents

The synthesis of pyrimidine derivatives for antimicrobial applications is another significant area of research. These compounds have shown promising results against various bacterial and fungal pathogens, indicating their potential as novel antimicrobial agents (Hossan et al., 2012).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O5/c1-33-17-8-5-15(6-9-17)13-29-23(31)18-4-3-11-26-22(18)28(24(29)32)14-21(30)27-19-12-16(25)7-10-20(19)34-2/h3-12H,13-14H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDALELOYSGUUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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